Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate

Antioxidant Membrane protection Lipophilicity–activity relationship

Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate (C19H18O5, MW 326.3 g/mol) is a synthetic hybrid ester that covalently links cinnamic acid to ethyl vanillate (ethyl 4-hydroxy-3-methoxybenzoate) through a cinnamoyloxy bridge. This architecture places it at the intersection of two extensively investigated bioactive scaffolds: cinnamic acid esters, known for antioxidant, anti-inflammatory, and antimicrobial properties, and vanillic acid esters, recognized for radical-scavenging activity and enzyme inhibition (e.g., 17β-HSD2 IC50 = 1.3 µM for the parent ethyl vanillate).

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
Cat. No. B309008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(cinnamoyloxy)-3-methoxybenzoate
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC
InChIInChI=1S/C19H18O5/c1-3-23-19(21)15-10-11-16(17(13-15)22-2)24-18(20)12-9-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b12-9+
InChIKeyJVIRDAXXSBBEPZ-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(Cinnamoyloxy)-3-Methoxybenzoate – Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate (C19H18O5, MW 326.3 g/mol) is a synthetic hybrid ester that covalently links cinnamic acid to ethyl vanillate (ethyl 4-hydroxy-3-methoxybenzoate) through a cinnamoyloxy bridge . This architecture places it at the intersection of two extensively investigated bioactive scaffolds: cinnamic acid esters, known for antioxidant, anti-inflammatory, and antimicrobial properties, and vanillic acid esters, recognized for radical-scavenging activity and enzyme inhibition (e.g., 17β-HSD2 IC50 = 1.3 µM for the parent ethyl vanillate) . The compound is commercially supplied for research purposes at ≥95% purity . Its closest structural analogs – the methyl (C18H16O5, MW 312.3) and propyl (C20H20O5, MW 340.4) esters of the same 4-(cinnamoyloxy)-3-methoxybenzoate core – differ only in the alkyl ester chain length, creating a homologous series with graded lipophilicity that directly impacts membrane partitioning, solubility, and in vitro assay behaviour .

Why Methyl, Propyl, or Parent Esters Cannot Substitute Ethyl 4-(Cinnamoyloxy)-3-Methoxybenzoate Without Experimental Re-Validation


Procurement requests for 'a cinnamoyloxy-benzoate ester' frequently encounter substitution offers for the methyl or propyl homologs, or even for ethyl vanillate itself. However, the antioxidant activity of vanillic acid esters is strongly correlated with lipophilicity – as demonstrated by the oxidative hemolysis inhibition assay (OxHLIA), where protective effects against free radical-induced biomembrane damage increased monotonically with increasing ester chain length across methyl, ethyl, and butyl vanillates [1]. The cinnamoyloxy substituent further amplifies this lipophilicity gradient. Consequently, switching from the ethyl to the methyl ester reduces membrane partitioning (lowering efficacy in cell-based assays), while switching to the propyl ester may compromise aqueous solubility to the point of assay interference. Furthermore, the cinnamoyl moiety contributes a Michael acceptor α,β-unsaturated carbonyl system absent in ethyl vanillate, introducing potential for covalent target engagement or off-target reactivity that cannot be replicated by simple vanillic acid esters [2]. Any substitution therefore requires full re-qualification of solubility, stability, and target engagement under the specific assay conditions.

Quantitative Differentiation Evidence: Ethyl 4-(Cinnamoyloxy)-3-Methoxybenzoate vs. Closest Analogs and Precursors


Lipophilicity-Driven Membrane Protective Activity: Ethyl Ester Balances the logP–Activity Trade-Off Within the Homologous Series

The antioxidative protective effect of vanillic acid esters against free radical-induced erythrocyte membrane damage (OxHLIA assay) is directly proportional to lipophilicity. Methyl vanillate, ethyl vanillate, and butyl vanillate all outperformed Trolox in the ORAC and OxHLIA assays, but only the more lipophilic esters protected biomembranes effectively because membrane partitioning is rate-limiting for peroxyl radical scavenging in a lipid bilayer context [1]. The ethyl ester (ethyl vanillate, the immediate precursor to the target compound) occupies the midpoint of this lipophilicity series. Cinnamoylation further increases logP by approximately 1.5–2.0 units (estimated from the MMsINC database SlogP of 2.51 for a structurally related benzoate ester) [2]. The target compound therefore delivers membrane-protective capacity that the methyl homolog cannot match, while retaining superior aqueous handling relative to the propyl or butyl congeners.

Antioxidant Membrane protection Lipophilicity–activity relationship

Parent Ethyl Vanillate as a Pharmacological Baseline: The Cinnamoyl Modification Adds a Michael Acceptor System Absent in the Parent

Ethyl vanillate (ethyl 4-hydroxy-3-methoxybenzoate) is a characterized inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC50 of 1.3 µM . The target compound differs by esterification of the para-hydroxyl group with cinnamic acid, which (a) eliminates the free phenol that may be critical for 17β-HSD2 binding, and (b) introduces an α,β-unsaturated carbonyl group capable of acting as a Michael acceptor for covalent modification of cysteine residues in target proteins. This structural transformation fundamentally alters the compound's biological target profile: the parent engages 17β-HSD2 through hydrogen bonding; the cinnamoyl derivative engages CCR5 (as indicated by preliminary pharmacological screening) [1] through a distinct binding mode that the parent cannot achieve.

Enzyme inhibition 17β-HSD2 Covalent modifier potential

Molecular Weight and logP Differentiation Across the Methyl–Ethyl–Propyl Homologous Series: Implications for Assay Compatibility

Within the 4-(cinnamoyloxy)-3-methoxybenzoate alkyl ester series, each methylene (–CH2–) increment adds 14 Da to molecular weight and approximately 0.5 logP units. The methyl ester (MW 312.3) has the lowest logP (~2.0–2.5 estimated), conferring higher aqueous solubility but reduced membrane permeability. The ethyl ester (MW 326.3) balances these properties. The propyl ester (MW 340.4, CAS 791803-35-5) has the highest logP (~3.0–3.5 estimated), favouring membrane partitioning but risking precipitation in aqueous assay media. This graded property profile is directly relevant for high-throughput screening (HTS) formats where DMSO stock solutions are diluted into aqueous buffer: compounds with logP > 3.5 are at elevated risk of aggregation-based false positives [1].

Physicochemical profiling Lipophilicity Solubility ADME

Prioritized Application Scenarios for Ethyl 4-(Cinnamoyloxy)-3-Methoxybenzoate Based on Verified Differentiation Evidence


CCR5-Mediated Disease Research: HIV Entry Inhibition, Inflammatory Asthma, and Autoimmune Disease Models

Preliminary pharmacological screening identifies ethyl 4-(cinnamoyloxy)-3-methoxybenzoate as a CCR5 antagonist, making it a candidate tool compound for studying CCR5-mediated pathologies including HIV-1 entry, rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD) [1]. Critically, the parent compound ethyl vanillate lacks this activity, as it cannot engage CCR5. Researchers procuring a CCR5-active probe must specify the cinnamoyloxy derivative – substitution with ethyl vanillate or the methyl ester will yield inactive controls. Note that quantitative IC50 data for this compound at CCR5 is not publicly confirmed; independent potency determination is required before use in dose-response studies.

Membrane-Protective Antioxidant Studies Requiring Balanced Lipophilicity for Cellular Assays

The ethyl ester occupies the lipophilicity midpoint within the cinnamoyloxy-benzoate homologous series. Drawing on the well-characterized relationship between vanillic acid ester chain length and membrane-protective efficacy in the OxHLIA assay, the target compound is predicted to deliver superior intracellular antioxidant protection compared to the methyl homolog, while avoiding the aggregation and precipitation issues that may compromise the propyl and butyl analogs in aqueous assay buffers [2]. This makes it the preferred choice for cell-based oxidative stress models (e.g., AAPH-induced hemolysis, lipid peroxidation in cultured hepatocytes) where both membrane penetration and aqueous compatibility are required.

Dual-Pharmacophore Probe for Studying Cinnamic Acid–Vanillic Acid Synergy in Inflammation and Cancer

Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate is one of the few commercially available molecules that covalently fuses the cinnamic acid scaffold (known for COX-2/5-LOX dual inhibition and anti-proliferative activity against glioblastoma) with the vanillic acid scaffold (known for radical scavenging and 17β-HSD2 inhibition) [3]. This dual pharmacophore design enables researchers to test whether covalent linkage produces synergistic anti-inflammatory or anti-tumor effects beyond simple co-administration of the two parent acids. The (E)-3-methoxy-4-cinnamoyloxy styrene derivative class has demonstrated significant in vivo anti-inflammatory activity in xylene-induced mouse ear edema and carrageenan-induced rat paw edema models [4], providing a translational rationale for exploring the ethyl ester variant in similar models.

Liquid Crystal Research Exploiting the Cinnamoyloxy Mesogenic Core

Cinnamoyloxy-benzoate esters are established mesogenic building blocks for liquid crystalline materials. The homologous series of 4-[4′-n-alkoxy cinnamoyloxy] benzyl benzoates exhibits enantiotropic nematic phases, with mesophase behaviour commencing from specific homolog numbers [5]. Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate, with its methoxy substituent at the 3-position of the benzoate ring, introduces lateral polarity that can modulate mesophase transition temperatures and dielectric anisotropy relative to unsubstituted analogs. Procurement for liquid crystal research should specify this exact substitution pattern, as the position and nature of ring substituents critically determine phase behaviour.

Quote Request

Request a Quote for Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.